3,4,5-Trichloropicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4,5-Trichloropicolinonitrile is a chemical compound with the formula C6HCl3N2 . It is used in various scientific research due to its unique structure.
Synthesis Analysis
The synthesis of 3,4,5-Trichloropicolinonitrile involves several reactions including chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis .Molecular Structure Analysis
The molecular structure of 3,4,5-Trichloropicolinonitrile is determined by DFT calculations using the BP86-D functional and a TZP basis set .Chemical Reactions Analysis
The chemical reactions involving 3,4,5-Trichloropicolinonitrile are complex and diverse. The reactions of N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl)-amidines with 3,4,5,6-tetrachloro-1,2-benzoquinone in ethyl acetate at room temperature led to the formation of new 3,4,5-trichloro-6-(2-hydroxy-6-methyldibenzo[d,f][1,3]diazepin-5-yl[1,2]-benzoquinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4,5-Trichloropicolinonitrile include its molecular weight, boiling point, and structure .Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound can undergo a unique synthetic approach via gold(i)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent n o bond cleavage of isoxazolopyridines under mild reaction conditions .
Biochemical Pathways
It’s known that 3,4,5-trichloropicolinonitrile can be synthesized from 4-propargylaminoisoxazoles via a stepwise and one-pot fashion .
properties
IUPAC Name |
3,4,5-trichloropyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N2/c7-3-2-11-4(1-10)6(9)5(3)8/h2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUTVAIAQCVVBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352528 |
Source
|
Record name | 3,4,5-Trichloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichloropicolinonitrile | |
CAS RN |
139485-42-0 |
Source
|
Record name | 3,4,5-Trichloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.